molecular formula C11H8FN3O3S2 B2542978 2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 329695-55-8

2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Cat. No.: B2542978
CAS No.: 329695-55-8
M. Wt: 313.32
InChI Key: VOYIHGKGFVIWEC-UHFFFAOYSA-N
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Description

2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a 1,3,4-thiadiazole ring substituted with a 4-fluorobenzoyl group and a sulfanylacetic acid moiety, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid typically involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 4-Fluorobenzoyl Group: The next step involves the introduction of the 4-fluorobenzoyl group. This can be done by reacting the thiadiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Sulfanylacetic Acid Moiety: Finally, the sulfanylacetic acid moiety is introduced by reacting the intermediate with chloroacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom in the 4-fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is not fully understood, but it is believed to involve several molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with certain receptors on cell surfaces, modulating signal transduction pathways.

    Oxidative Stress Modulation: The compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[(4-Chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
  • 2-({5-[(4-Methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
  • 2-({5-[(4-Nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Uniqueness

2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is unique due to the presence of the 4-fluorobenzoyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[[5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O3S2/c12-7-3-1-6(2-4-7)9(18)13-10-14-15-11(20-10)19-5-8(16)17/h1-4H,5H2,(H,16,17)(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYIHGKGFVIWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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